An In-depth Technical Guide to the Mechanism of Action of SC-919
An In-depth Technical Guide to the Mechanism of Action of SC-919
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
SC-919 is a potent and selective, orally available small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), with nanomolar efficacy against the human isoforms IP6K1, IP6K2, and IP6K3.[1] Its primary mechanism of action involves the suppression of intracellular inositol pyrophosphate (InsP7) synthesis, leading to a cascade of downstream effects that modulate cellular phosphate homeostasis. By inhibiting the conversion of inositol hexakisphosphate (InsP6) to 5-diphosphoinositol pentakisphosphate (5-InsP7), SC-919 effectively reduces the cellular pool of this key signaling molecule. This reduction in InsP7 levels directly impacts the function of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1), leading to a decrease in cellular phosphate efflux and a subsequent increase in intracellular ATP concentrations. These properties position SC-919 as a valuable research tool for elucidating the roles of inositol pyrophosphates in cellular signaling and as a potential therapeutic agent for conditions characterized by dysregulated phosphate metabolism, such as hyperphosphatemia in chronic kidney disease.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of SC-919.
Table 1: In Vitro Inhibitory Activity of SC-919 against Human IP6K Isoforms
| Target | IC50 (nM) |
| Human IP6K1 | <5.2 |
| Human IP6K2 | <3.8 |
| Human IP6K3 | 0.65 |
| Data sourced from Probechem Biochemicals.[1] |
Table 2: In Vivo Efficacy of SC-919 on Plasma Phosphate Levels
| Species | Dose (mg/kg, oral) | Time Point | % Decrease in Plasma Phosphate (relative to vehicle) |
| Rat | 1 | 2 hours | Significant decrease |
| Rat | 3 | 2 hours | Significant decrease |
| Rat | 10 | 2 hours | Significant decrease |
| Monkey | 0.3 | Not Specified | Significant decrease |
| Monkey | 3 | Not Specified | Significant decrease |
| Data derived from graphical representations in Moritoh et al., 2021.[2][3] |
Table 3: Effect of SC-919 on InsP7 Levels in Rat Tissues (2 hours post-oral administration)
| Tissue | Dose (mg/kg) | Approximate % Decrease in InsP7 (relative to vehicle) |
| Liver | 1 | ~40% |
| Liver | 3 | ~60% |
| Liver | 10 | ~75% |
| Muscle | 1 | ~25% |
| Muscle | 3 | ~40% |
| Muscle | 10 | ~60% |
| Kidney | 1 | ~30% |
| Kidney | 3 | ~50% |
| Kidney | 10 | ~70% |
| Data estimated from graphical representations in Moritoh et al., 2021.[3][4] |
Signaling Pathway and Mechanism of Action
SC-919's mechanism of action is centered on the inhibition of IP6K, a critical enzyme in the inositol phosphate signaling pathway. This pathway plays a crucial role in regulating cellular phosphate homeostasis.
As depicted in the diagram, SC-919 directly inhibits IP6K. This enzymatic inhibition blocks the phosphorylation of InsP6 to 5-InsP7. The resulting decrease in intracellular 5-InsP7 levels leads to reduced activation of the phosphate exporter XPR1. Consequently, cellular phosphate export is diminished, leading to an accumulation of intracellular phosphate, which can then be utilized for processes such as ATP synthesis, resulting in increased intracellular ATP levels.
Experimental Protocols
In Vitro IP6K Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a generalized method for assessing IP6K activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of SC-919 against IP6K1, IP6K2, and IP6K3.
Materials:
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Recombinant human IP6K1, IP6K2, and IP6K3
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SC-919
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Inositol Hexakisphosphate (InsP6)
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ATP
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ADP-Glo™ Kinase Assay Kit (Promega)
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
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384-well white opaque assay plates
Procedure:
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Compound Preparation: Prepare a serial dilution of SC-919 in DMSO. Further dilute in assay buffer to the desired final concentrations.
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Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted SC-919 or vehicle (DMSO) control. b. Add 2 µL of a solution containing the specific IP6K isoform in assay buffer. c. Initiate the reaction by adding 2 µL of a solution containing InsP6 and ATP in assay buffer. Final concentrations should be within the linear range of the enzyme kinetics. d. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
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ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
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Data Acquisition: Measure the luminescence of each well using a plate reader.
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Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the SC-919 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantification of Intracellular Inositol Pyrophosphates (LC-MS/MS)
This protocol is based on the development of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and non-radioactive quantification of InsP7.
Objective: To measure the levels of InsP7 in cells or tissues following treatment with SC-919.
Materials:
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Cells or tissue samples
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SC-919
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Perchloric acid
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Titanium dioxide (TiO2) beads
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Ammonium hydroxide
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LC-MS/MS system with a suitable HILIC column
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Internal standards (e.g., isotopically labeled InsP6)
Procedure:
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Sample Preparation: a. Homogenize cells or tissues in ice-cold perchloric acid. b. Centrifuge to pellet cellular debris. c. Neutralize the supernatant with potassium carbonate.
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Enrichment of Inositol Phosphates: a. Incubate the neutralized supernatant with TiO2 beads to bind the phosphorylated inositol species. b. Wash the beads extensively to remove unbound contaminants. c. Elute the inositol phosphates from the beads using ammonium hydroxide.
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LC-MS/MS Analysis: a. Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto a HILIC column coupled to a triple quadrupole mass spectrometer. c. Use a gradient elution profile to separate the different inositol phosphate isomers. d. Monitor the specific parent-to-daughter ion transitions for InsP7 and the internal standard in multiple reaction monitoring (MRM) mode.
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Data Analysis: Quantify the amount of InsP7 in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
XPR1-Dependent Phosphate Export Assay (32P Isotope Tracing)
This protocol outlines a method to measure the effect of SC-919 on cellular phosphate export.
Objective: To determine if SC-919 inhibits phosphate export in an XPR1-dependent manner.
Materials:
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Wild-type and XPR1 knockout (KO) cells
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SC-919
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32P-orthophosphate
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Phosphate-free culture medium
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Scintillation counter
Procedure:
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Cell Culture and Labeling: a. Culture wild-type and XPR1 KO cells to confluency. b. Pre-incubate the cells in phosphate-free medium. c. Load the cells with 32P-orthophosphate by incubating them in a medium containing the radioisotope for a defined period.
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Inhibitor Treatment and Efflux Measurement: a. Wash the cells to remove extracellular 32P. b. Add fresh phosphate-free medium containing either SC-919 or vehicle (DMSO) to the cells. c. At various time points, collect aliquots of the extracellular medium. d. At the end of the experiment, lyse the cells to measure the intracellular 32P content.
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Data Acquisition: Measure the radioactivity in the collected medium and the cell lysates using a scintillation counter.
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Data Analysis: Calculate the percentage of 32P exported from the cells into the medium at each time point for both wild-type and XPR1 KO cells, in the presence and absence of SC-919.
Intracellular ATP Measurement Assay
This protocol describes a general method for quantifying intracellular ATP levels.
Objective: To measure the effect of SC-919 on intracellular ATP concentrations.
Materials:
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Cells (e.g., wild-type and XPR1 KO)
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SC-919
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ATP measurement kit (luciferase-based)
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Cell lysis buffer
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Luminometer
Procedure:
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Cell Culture and Treatment: a. Culture cells to the desired density in a multi-well plate. b. Treat the cells with various concentrations of SC-919 or vehicle (DMSO) for a specified duration.
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Cell Lysis: a. Remove the culture medium and wash the cells. b. Add cell lysis buffer to each well to release the intracellular ATP.
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ATP Quantification: a. Transfer the cell lysate to a luminometer-compatible plate. b. Add the ATP detection reagent (containing luciferase and luciferin) to each well. c. Immediately measure the luminescence using a luminometer.
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Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Determine the ATP concentration in the cell lysates by interpolating from the standard curve. c. Normalize the ATP concentration to the total protein concentration or cell number in each well.
In Vivo Studies
SC-919 has been evaluated in vivo in both rats and monkeys to assess its pharmacokinetic properties and its effects on plasma phosphate levels.
Animal Models:
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Rats: Sprague-Dawley rats are a commonly used model. For hyperphosphatemia studies, an adenine-induced model of chronic kidney disease can be utilized.
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Monkeys: Cynomolgus monkeys are a relevant non-human primate model.
Administration:
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SC-919 is orally bioavailable and is typically administered via oral gavage.
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The vehicle for administration is often a solution such as 0.5% methylcellulose.
Key Findings:
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Oral administration of SC-919 leads to a dose-dependent increase in its plasma concentration.
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SC-919 administration results in a significant and dose-dependent decrease in plasma phosphate levels in both normal rats and monkeys, as well as in a rat model of hyperphosphatemia.[2][3]
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The reduction in plasma phosphate correlates with a decrease in InsP7 levels in tissues such as the liver, muscle, and kidney.[3][4]
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SC-919 does not significantly affect phosphate absorption from the gut or its reuptake in the kidneys, indicating that its primary effect on plasma phosphate is through the modulation of cellular phosphate export.
